molecular formula C23H32N4O2 B2761295 N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide CAS No. 1197787-60-2

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide

货号 B2761295
CAS 编号: 1197787-60-2
分子量: 396.535
InChI 键: QSEXPUABASXIPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide” is a complex organic compound. It contains several functional groups including a piperidine ring, a phenyl group, an amide group, and a cyanocyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring and the phenyl group would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The piperidine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of the rigid, cyclic structures .

科学研究应用

Synthesis and Characterization of Novel Compounds

Novel Impurities in Anti-diabetic Drug Repaglinide

A study by Kancherla et al. (2018) identified and synthesized seven novel impurities detected in Repaglinide bulk drug batches. These impurities, including 4-(cyanomethyl)-2-ethoxybenzoic acid and N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide, were isolated using preparative high-performance liquid chromatography and characterized through comprehensive spectral analysis. This research highlights the importance of identifying and characterizing impurities in pharmaceutical compounds to ensure drug safety and efficacy Kancherla et al., 2018.

Electrooxidative Cyclization for Heterocyclic Synthesis

Okimoto et al. (2012) reported the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods. This study demonstrates the utility of electrochemical techniques in synthesizing complex heterocyclic compounds, potentially offering a new pathway for developing pharmaceutical intermediates Okimoto et al., 2012.

Functionalized Amino Acid Derivatives for Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their in vitro cytotoxicity against human cancer cell lines. This research underscores the potential of designing novel anticancer agents based on the structural modification of amino acid derivatives, highlighting the role of chemical synthesis in drug discovery Kumar et al., 2009.

Applications in Material Science

Polyamides with Nucleobase Incorporation

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, demonstrating the integration of nucleobases into polymeric materials. This research provides insights into the design of novel biomaterials with potential applications in biotechnology and material science Hattori & Kinoshita, 1979.

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity .

属性

IUPAC Name

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c24-18-23(13-5-2-6-14-23)26-22(29)17-27-15-11-20(12-16-27)25-21(28)10-9-19-7-3-1-4-8-19/h1,3-4,7-8,20H,2,5-6,9-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEXPUABASXIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}piperidin-4-YL)-3-phenylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。